N'-[(2-chloro-6-fluorobenzyl)oxy]-4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
(Z)-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-{[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chlorofluorophenyl group, a pyrazolyl group, and an oxadiazole ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-{[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:
Formation of the chlorofluorophenyl intermediate:
Construction of the oxadiazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids.
Attachment of the pyrazolyl group: This step may involve the formation of a pyrazole ring followed by its attachment to the oxadiazole core through nucleophilic substitution or coupling reactions.
Final assembly: The final step involves the coupling of the chlorofluorophenyl intermediate with the oxadiazole-pyrazole core under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-{[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the molecule.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-{[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the oxadiazole and pyrazole rings suggests that it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects
Industry
In industry, (Z)-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-{[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-{[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-{[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]AMINO}-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE include other oxadiazole derivatives, pyrazole derivatives, and compounds with chlorofluorophenyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C16H17ClFN7O2 |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
N'-[(2-chloro-6-fluorophenyl)methoxy]-4-[(3,5-dimethylpyrazol-1-yl)methylamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C16H17ClFN7O2/c1-9-6-10(2)25(21-9)8-20-16-14(22-27-24-16)15(19)23-26-7-11-12(17)4-3-5-13(11)18/h3-6H,7-8H2,1-2H3,(H2,19,23)(H,20,24) |
InChI Key |
FUKHQVIHJFZTKN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NN1CNC2=NON=C2/C(=N/OCC3=C(C=CC=C3Cl)F)/N)C |
Canonical SMILES |
CC1=CC(=NN1CNC2=NON=C2C(=NOCC3=C(C=CC=C3Cl)F)N)C |
Origin of Product |
United States |
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